3-nitrothiophene-2-carboxylic Acid
Overview
Description
3-Nitrothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The nitro group at the third position and the carboxylic acid group at the second position make this compound particularly interesting for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrothiophene-2-carboxylic acid typically involves the nitration of thiophene-2-carboxylic acid. This can be achieved by treating thiophene-2-carboxylic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols in the presence of acid catalysts for esterification; amines for amidation.
Major Products Formed:
Oxidation: Nitrothiophene derivatives.
Reduction: Aminothiophene derivatives.
Substitution: Esters and amides of thiophene.
Scientific Research Applications
3-Nitrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 3-nitrothiophene-2-carboxylic acid largely depends on its functional groups. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological targets. The carboxylic acid group can form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular processes .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Aminothiophene-2-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-Nitrothiophene-3-carboxylic acid: The positions of the nitro and carboxylic acid groups are swapped, affecting the compound’s reactivity and applications.
Uniqueness: 3-Nitrothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-nitrothiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFGKKLLQUAPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360914 | |
Record name | 3-nitrothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-80-7 | |
Record name | 3-nitrothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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